5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
The compound identified as “5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple stages, including intermediate formation and purification steps.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Addition: The compound can participate in addition reactions, where new atoms or groups are added to its structure.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions include controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which 5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7-6-17-11(13-7)9-8(15)5-14(10(9)12)3-4-16-2/h6H,3-5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWMMMGINPZVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N(CC2=O)CCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)C2=C(N(CC2=O)CCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.